molecular formula C11H13N3O B1482547 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 2091244-36-7

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482547
CAS No.: 2091244-36-7
M. Wt: 203.24 g/mol
InChI Key: OURSJMALFPGJSB-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol (: 2090959-65-0 ) is a high-value chemical building block with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol . This compound features a hybrid pyrazole-pyridine scaffold, a structure frequently explored in medicinal chemistry and materials science. Its primary research application lies in its role as a versatile precursor or intermediate in the synthesis of more complex molecules. Researchers utilize this core structure in drug discovery projects, particularly in the development of targeted kinase inhibitors for antineoplastic applications, drawing parallels to the mode of action of established drugs like Nilotinib, which also feature heterocyclic architectures . The methanol functional group provides a handle for further synthetic modification, allowing for conjugation, elongation, or functional group interconversion to create libraries of compounds for biological screening. In material science, the aromatic and heterocyclic nature of this compound makes it a candidate for incorporation into organic electronic devices or as a building block for metal-organic frameworks (MOFs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. GHS Pictogram: (To be determined by supplier) Signal Word: (To be determined by supplier) Hazard Statements: (To be determined by supplier) Precautionary Statements: (To be determined by supplier)

Properties

IUPAC Name

(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURSJMALFPGJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H12N4OC_{11}H_{12}N_4O, with a molecular weight of 216.24 g/mol. It features a pyrazole ring substituted with an ethyl group and a pyridine moiety, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization with an ethyl and pyridine group. The detailed synthetic pathway often includes:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of the ethyl and pyridine groups via nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Lung CancerA54915.2
Breast CancerMDA-MB-23110.5
Liver CancerHepG212.8
Colorectal CancerHCT11618.0

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Inhibition (%) at 10 µM Standard Drug Inhibition (%)
TNF-alpha76%85% (Dexamethasone)
IL-682%90% (Dexamethasone)

This suggests that the compound could be useful in treating inflammatory diseases by targeting cytokine production pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play crucial roles in cancer cell proliferation.
  • Modulation of NF-kB Pathway : The compound may interfere with the NF-kB signaling pathway, a key regulator of inflammation and cancer progression.
  • Induction of Apoptosis : Through various pathways, including mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives similar to this compound in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with a related pyrazole derivative resulted in a significant reduction in tumor size in xenograft models.
  • Inflammation Model : In animal models of arthritis, administration of pyrazole derivatives led to reduced swelling and pain, correlating with decreased cytokine levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrazole ring and the position/orientation of aromatic systems. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol Ethyl (1), pyridin-4-yl (3), –CH₂OH (4) C₁₁H₁₃N₃O 203.25 Balanced polarity; pyridin-4-yl enhances π-π stacking and hydrogen bonding .
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol Ethyl (1), thiophen-3-yl (3), –CH₂OH (4) C₁₀H₁₂N₂OS 208.28 Thiophene introduces sulfur, increasing electron-richness and potential for redox activity .
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl (1), phenyl (3), –CH₂OH (4) C₁₁H₁₂N₂O 188.23 Phenyl group enhances lipophilicity; methyl reduces steric hindrance .
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol Pyridin-2-yl (1), –CH₂OH (4) C₉H₉N₃O 175.19 Pyridin-2-yl at position 1 alters hydrogen-bonding geometry and steric effects .
(3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol p-Tolyl (1), pyridin-3-yl (3), –CH₂OH (4) C₁₆H₁₅N₃O 265.31 p-Tolyl increases steric bulk; pyridin-3-yl may alter binding orientation .

Reactivity and Functional Group Comparisons

  • Hydroxymethyl Group (–CH₂OH): Present in all compounds, this group enables derivatization (e.g., esterification, oxidation to aldehydes). For example, describes a related acetaldehyde derivative (2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde), highlighting the reactivity of the hydroxymethyl group .
  • Aromatic Systems: Pyridinyl (electron-deficient) vs. thiophenyl (electron-rich) vs. phenyl (neutral) substituents modulate electronic properties. Thiophene-containing analogs () may exhibit stronger intermolecular interactions in solid-state structures due to sulfur’s polarizability .
  • Alkyl vs. Aryl Substituents: Ethyl and methyl groups (e.g., ) influence solubility and metabolic stability. Ethyl provides moderate lipophilicity, while methyl minimizes steric effects .

Key Differences and Implications

Feature This compound Closest Analogues
Solubility Moderate (pyridine enhances polar interactions) Lower in phenyl derivatives (); higher in thiophene analogs () .
Biological Activity Likely targets pyridine-binding enzymes Thiophene analogs may interact with sulfur-metabolizing systems () .
Synthetic Complexity Intermediate (requires regioselective coupling) Simpler for methyl/phenyl derivatives (); more complex for acetaldehydes () .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves:

  • Step 1: Preparation of ester intermediates from substituted carboxylic acids such as nicotinic acid (pyridin-4-carboxylic acid).
  • Step 2: Formation of oxonitrile intermediates by reaction with acetonitrile and sodium hydride under inert atmosphere.
  • Step 3: Cyclization with hydrazine hydrate to form the pyrazole ring using sonication or reflux.
  • Step 4: Reduction of pyrazole carboxylate or aldehyde derivatives to the corresponding hydroxymethyl compound.

Detailed Preparation Methods

Ester Formation from Pyridinyl Carboxylic Acid

  • Starting from nicotinic acid, the carboxylic acid is converted into its methyl ester by refluxing with methanol and concentrated sulfuric acid under a nitrogen atmosphere for approximately 16 hours.
  • This esterification step is crucial as it activates the molecule for subsequent reactions.

Oxonitrile Intermediate Formation

  • The methyl ester is reacted with sodium hydride in a mixture of acetonitrile and toluene under nitrogen.
  • The mixture is stirred for 30 minutes, then refluxed for about 17 hours, leading to the formation of an oxonitrile intermediate.

Pyrazole Ring Cyclization via Hydrazine Hydrate

  • The oxonitrile intermediate undergoes cyclization in acetic acid with hydrazine hydrate.
  • This reaction is enhanced by sonication for 1–2 hours, which improves yield and reaction rate.
  • The process is effective for various halogen and heteroaromatic substituted carboxylic acids, including nicotinic acid, yielding pyrazole derivatives in 55–67% yield.
  • The product formation is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and IR spectroscopy.

Reduction to Hydroxymethyl Derivative

  • The pyrazole carboxylate or aldehyde intermediate is reduced to the corresponding methanol derivative using lithium aluminum hydride (LiAlH4).
  • The reaction is performed in diethyl ether at 0 °C with slow addition of the pyrazole intermediate to the LiAlH4 solution.
  • After stirring for about 1 hour, the reaction is quenched with saturated ammonium chloride solution.
  • The organic layer is extracted, dried, and solvent removed under vacuum to yield the hydroxymethyl pyrazole derivative with high yields (around 85–88% reported for similar compounds).

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Duration Yield (%) Notes
1 Esterification Nicotinic acid, Methanol, conc. H2SO4, N2 atmosphere 16 hours reflux Not specified Ester formation of pyridinyl carboxylic acid
2 Oxonitrile formation Methyl ester, NaH, Acetonitrile/Toluene, N2 17 hours reflux Not specified Formation of oxonitrile intermediate
3 Cyclization to pyrazole Oxonitrile, Hydrazine hydrate, Acetic acid, Sonication 1–2 hours sonication 55–67% Cyclization to pyrazole ring
4 Reduction to hydroxymethyl Pyrazole ester/aldehyde, LiAlH4, Diethyl ether, 0 °C 1 hour 85–88% Reduction to this compound

Research Findings and Analytical Data

  • The sonication method for cyclization is reported to be a novel, efficient, and rapid approach enhancing yield and purity of pyrazole derivatives.
  • The use of hydrazine hydrate in acetic acid under sonication leads to cleaner reactions compared to conventional reflux methods.
  • Reduction with lithium aluminum hydride is a well-established method for converting pyrazole esters or aldehydes to hydroxymethyl derivatives, with minimal side reactions.
  • Confirmation of product identity and purity is routinely done by:
    • [^1H NMR and ^13C NMR](pplx://action/followup) spectroscopy (chemical shifts consistent with pyrazole and pyridinyl protons and carbons).
    • IR spectroscopy showing characteristic hydroxyl (–OH) stretching bands.
    • Thin Layer Chromatography (TLC) for monitoring reaction progress and purity.

Additional Notes

  • The synthetic route is adaptable to various substituents on the aromatic or heteroaromatic rings, allowing structural diversification.
  • Reaction conditions such as inert atmosphere (nitrogen) and controlled temperature are critical for high yield and purity.
  • The method avoids harsh reagents and allows for relatively mild conditions, making it suitable for scale-up.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

  • Answer: The compound is synthesized via multi-step reactions, often starting with condensation of pyrazole aldehydes with ethyl-substituted acetyl intermediates. Key steps include:

  • Knorr pyrazole synthesis for ring formation, using hydrazines and β-keto esters under reflux conditions (e.g., ethanol, 140°C) .
  • Reduction of carbonyl groups (e.g., using LiAlH₄ or NaBH₄) to yield the methanol moiety .
  • Optimization via thin-layer chromatography (TLC) to monitor intermediates and recrystallization for purity .
    • Critical Parameters: Temperature control during cyclization (to avoid byproducts) and inert atmospheres for reduction steps .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR:
  • Pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm).
  • Methanol -OH proton as a broad singlet (δ 1.5–2.5 ppm, exchangeable) .
  • FTIR:
  • O-H stretch (3200–3600 cm⁻¹) and C=N pyrazole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Answer: Prioritize assays aligned with the compound’s structural analogs:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2), given pyridine-pyrazole motifs’ affinity for ATP-binding pockets .
  • Antimicrobial screening via broth microdilution (MIC values) .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. isobutyl) impact target binding affinity and selectivity?

  • Answer:

  • Comparative SAR Studies: Ethyl groups enhance steric accessibility to flat binding pockets (e.g., kinases), while bulkier isobutyl groups may reduce off-target interactions. Evidence from similar compounds shows 1.5-fold higher IC₅₀ for ethyl derivatives against COX-2 .
  • Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., pyridine N-atom coordination to metal ions in enzymes) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Answer:

  • SHELX Refinement: Apply SHELXL for high-resolution data to handle disorder in the ethyl/pyridine groups. Use PART and SUMP commands to model partial occupancy .
  • Twinned Data: For low-symmetry crystals, employ TWIN/BASF commands in SHELXL to refine twin fractions .
  • Validation Tools: Check R₁/RwR gaps (<5%) and Platon’s ADDSYM for missed symmetry .

Q. How can metabolic stability be improved through structural modifications?

  • Answer:

  • Fluorination: Introduce fluorine at the ethyl group (e.g., 2-fluoroethyl) to block CYP450-mediated oxidation, as seen in analogs with 2x longer hepatic microsome half-lives .
  • Prodrug Approaches: Esterify the methanol group to enhance bioavailability, with enzymatic cleavage in target tissues .
  • In Silico Predictors: Use SwissADME to optimize logP (aim for 2–3) and reduce CYP2D6/3A4 substrate likelihood .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s anti-inflammatory efficacy?

  • Answer: Discrepancies arise from:

  • Assay Variability: COX-2 inhibition vs. TNF-α ELISA (IC₅₀ values differ by cell type and stimulus) .
  • Solubility Issues: Low aqueous solubility (logP ~1.8) may underreport activity in PBS-based assays. Use DMSO stocks ≤0.1% to avoid artifacts .

Methodological Tables

Key Reaction Conditions Optimal Parameters
Pyrazole cyclizationEthanol, 140°C, 8h
Carbonyl reductionLiAlH₄, dry THF, 0°C → RT
PurificationColumn chromatography (SiO₂, EtOAc/hexane)
Spectral Markers Signals
¹H NMR (Pyridine ring)δ 8.2–8.5 ppm (d, J=5 Hz)
FTIR (C=N stretch)1580 cm⁻¹

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

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